molecular formula C18H23NO3S B11482848 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide

4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide

Cat. No.: B11482848
M. Wt: 333.4 g/mol
InChI Key: SSOYHTBHHDFJQK-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group attached to a 2-methylcyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to form 1-aminonaphthalene.

    Sulfonation: 1-aminonaphthalene is sulfonated to form 1-naphthalenesulfonamide.

    Alkylation: The sulfonamide is then alkylated with 2-methylcyclohexyl chloride in the presence of a base to form the desired product.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reactions and high yields.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification: Using techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group to amine.

    Substitution: Electrophilic aromatic substitution on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Produces amine derivatives.

    Substitution: Produces various substituted naphthalene derivatives.

Scientific Research Applications

4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide involves:

    Molecular Targets: The compound targets bacterial enzymes, inhibiting their function and leading to bacterial cell death.

    Pathways Involved: It interferes with the synthesis of folic acid in bacteria, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide
  • 4-methoxy-N-(4-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

Uniqueness

4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties compared to similar compounds with benzene or other aromatic rings. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H23NO3S/c1-13-7-3-6-10-16(13)19-23(20,21)18-12-11-17(22-2)14-8-4-5-9-15(14)18/h4-5,8-9,11-13,16,19H,3,6-7,10H2,1-2H3

InChI Key

SSOYHTBHHDFJQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Origin of Product

United States

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